2-(3-bromophenyl)-1-methyl-1H-imidazole 2-(3-bromophenyl)-1-methyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 960067-92-9
VCID: VC11611848
InChI:
SMILES:
Molecular Formula: C10H9BrN2
Molecular Weight: 237.1

2-(3-bromophenyl)-1-methyl-1H-imidazole

CAS No.: 960067-92-9

Cat. No.: VC11611848

Molecular Formula: C10H9BrN2

Molecular Weight: 237.1

Purity: 95

* For research use only. Not for human or veterinary use.

2-(3-bromophenyl)-1-methyl-1H-imidazole - 960067-92-9

Specification

CAS No. 960067-92-9
Molecular Formula C10H9BrN2
Molecular Weight 237.1

Introduction

Chemical Identity and Structural Characteristics

2-(3-Bromophenyl)-1-methyl-1H-imidazole belongs to the class of monosubstituted imidazoles, featuring a bromine atom at the meta position of the phenyl ring and a methyl group at the N1 position of the heterocycle. Its molecular formula is C₉H₇BrN₂, with an exact mass of 221.979 g/mol . The compound’s stability under standard conditions is attributed to the electron-withdrawing effect of the bromine atom, which reduces electron density on the imidazole ring and minimizes undesired side reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight223.069 g/mol
Density1.5 g/cm³
Boiling Point336.9°C at 760 mmHg
Flash Point157.6°C
Exact Mass221.979 g/mol
SolubilityLimited data; soluble in polar aprotic solvents (e.g., acetonitrile)

The absence of reported melting point data suggests challenges in crystallization or hygroscopicity, common among halogenated imidazoles .

Synthesis and Optimization Strategies

Catalyst-Free Cyclization of Benzimidamides and Vinyl Azides

A scalable synthesis route for 2,4-disubstituted imidazoles involves the reaction of benzimidamide derivatives with vinyl azides under catalyst-free conditions. For example, 1-(3-bromophenyl)imidazole analogs are synthesized by heating benzimidamide hydrochloride (1a) with (1-azidovinyl)benzene (2a) in acetonitrile at 80°C for 8 hours, yielding 89% of the target product after column chromatography . This method avoids transition-metal catalysts, reducing costs and simplifying purification.

Key Mechanistic Steps:

  • Base-Mediated Neutralization: DBU (1,8-diazabicycloundec-7-ene) deprotonates benzimidamide hydrochloride to generate a free amidine nucleophile.

  • Nucleophilic Addition: The amidine attacks the electrophilic carbon of the vinyl azide, releasing nitrogen gas and forming an intermediate.

  • Cyclization: The intermediate undergoes intramolecular cyclization to yield the imidazole core .

Alternative Pathways for Functionalization

Electrochemical methods using triarylimidazole catalysts, as described in Chinese Patent CN102600892A, demonstrate the oxidation of benzyl alcohols to carbonyl compounds. While this patent focuses on 2-(4-bromophenyl) analogs, the methodology is likely applicable to the 3-bromo derivative, given the similar electronic profiles of meta- and para-substituted aryl groups .

Physical and Chemical Properties

Thermal Stability and Volatility

The high boiling point (336.9°C) and flash point (157.6°C) indicate suitability for high-temperature reactions, such as Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling . The compound’s density (1.5 g/cm³) aligns with trends observed in brominated aromatics, which typically exceed 1.4 g/cm³ due to bromine’s high atomic mass .

Reactivity Profile

  • Electrophilic Substitution: The bromine atom directs incoming electrophiles to the ortho and para positions of the phenyl ring.

  • Nucleophilic Aromatic Substitution: Limited under standard conditions due to the electron-deficient imidazole ring but feasible under strong nucleophiles (e.g., Grignard reagents).

  • Cross-Coupling Potential: The C-Br bond is amenable to palladium-catalyzed reactions, enabling access to biaryl structures .

Applications in Organic Synthesis and Catalysis

Electroorganic Catalysis

Triarylimidazoles, including bromophenyl derivatives, serve as stable cationic radical catalysts in electrochemical oxidations. For instance, 2-(4-bromophenyl)-1-methyl-4,5-diphenyl-1H-imidazole catalyzes the oxidation of 3-methoxybenzyl alcohol to 3-methoxybenzaldehyde with 65% yield . The 3-bromo analog is expected to exhibit comparable activity, though experimental validation is required.

Future Research Directions

  • Catalytic Applications: Investigate electrochemical oxidation reactions using 2-(3-bromophenyl)-1-methyl-1H-imidazole as a hole-transport catalyst.

  • Biological Screening: Evaluate antiproliferative activity against BRAF-mutant melanoma cell lines, leveraging structural similarities to known inhibitors .

  • Crystallography: Resolve the crystal structure to elucidate bond lengths and intermolecular interactions, addressing the lack of melting point data .

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